2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole
Description
2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-5-1-2-6(7(12)3-5)10-15-8(4-16-10)9(13)14/h1-4,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQEQZRYIUFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NC(=CO2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is brominated and fluorinated using appropriate reagents such as bromine and fluorine sources under controlled conditions.
Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or a nitrile, under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents like difluoromethyl halides or difluoromethyl sulfonates in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Ring-Opening: The oxazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new ring structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium compounds, Grignard reagents, or halogenating agents can be used under anhydrous conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Cyclization and Ring-Opening: Acidic or basic catalysts, along with appropriate solvents, are used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole
- 2-(4-Bromo-2-chlorophenyl)-4-(difluoromethyl)-1,3-oxazole
- 2-(4-Bromo-2-fluorophenyl)-4-(trifluoromethyl)-1,3-oxazole
Uniqueness
2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole stands out due to its specific combination of bromine, fluorine, and difluoromethyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for studying specific reactions and developing new applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
